molecular formula C18H16O4 B8239590 1-Benzyl 4-methyl cubane-1,4-dicarboxylate

1-Benzyl 4-methyl cubane-1,4-dicarboxylate

Cat. No.: B8239590
M. Wt: 296.3 g/mol
InChI Key: KPMLLNJYQQUGKJ-UHFFFAOYSA-N
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Description

Historical Context of Cubane (B1203433) Synthesis and Discovery

The journey into the chemistry of cubane (C₈H₈) began with what many considered a synthetic impossibility. acs.org For years, the concept of a hydrocarbon with carbon atoms arranged at the vertices of a cube was dismissed due to the immense angle strain predicted for its 90° C-C-C bonds, a stark deviation from the ideal 109.5° tetrahedral angle. acs.orgwikipedia.org This theoretical barrier was overcome in 1964 when Philip E. Eaton and Thomas W. Cole at the University of Chicago announced the first successful synthesis of the cubane molecule. acs.orgic.ac.uk Their classic multi-step synthesis began with 2-cyclopentenone and involved key steps such as a Favorskii rearrangement to contract a ring and the spontaneous Diels-Alder dimerization of a 2-bromocyclopentadienone intermediate. wikipedia.orgic.ac.uk

The Cubane Scaffold: Structural Uniqueness and Intrinsic Strain Energy

The cubane molecule is a Platonic hydrocarbon, a class of molecules whose carbon skeletons form the vertices of a Platonic solid. wikipedia.orgblogspot.com It consists of eight carbon atoms at the corners of a cube, with each carbon bonded to one hydrogen atom. wikipedia.org This unique cubic geometry forces the C-C-C bond angles to a severe 90°. wikipedia.org This deviation from the preferred tetrahedral geometry of sp³-hybridized carbon results in significant ring strain, a form of potential energy stored within the molecule. The strain energy of the parent cubane has been calculated to be approximately 169 kcal/mol. nih.gov

Despite this high intrinsic strain, cubane is remarkably kinetically stable and can be stored as a crystalline solid under normal conditions. wikipedia.orgic.ac.uk Its stability is attributed to the absence of low-energy pathways for decomposition or rearrangement. ic.ac.ukic.ac.uk Any potential rearrangement would still lead to highly strained intermediates, making such processes energetically unfavorable. ic.ac.uk This combination of high stored energy and kinetic stability is a defining characteristic of the cubane scaffold.

Table 1: Physicochemical Properties of Cubane

PropertyValue
Chemical FormulaC₈H₈
Molar Mass104.15 g/mol
AppearanceTransparent crystalline solid
Density1.29 g/cm³
Melting Point133.5 °C

This data is compiled from multiple sources. wikipedia.org

Overview of Functionalized Cubane Derivatives in Contemporary Organic and Materials Research

The rigid, well-defined structure of the cubane core has made its functionalized derivatives attractive targets in several areas of research. In materials science, the dense and rigid nature of the cubane unit has led to investigations into its use as a building block for liquid crystals and specialized polymers. ic.ac.uk The potential to rearrange the cubane core into a cyclooctatetraene (B1213319) can be exploited for applications such as permanent information storage. ic.ac.uk Furthermore, the high density and immense strain energy of the cubane cage make its highly substituted derivatives, such as octanitrocubane, candidates for advanced high-energy-density materials. blogspot.comslideshare.net

In medicinal chemistry, cubane derivatives have garnered significant interest as bioisosteres for benzene (B151609) rings. princeton.eduresearchgate.net A bioisostere is a chemical substituent that can be interchanged with another substituent in a drug molecule without significantly affecting its biological activity. Replacing a planar, aromatic benzene ring with a three-dimensional, saturated cubane scaffold can improve a drug candidate's pharmacokinetic properties, such as metabolic stability, while maintaining its intended biological function. princeton.edu The rigid cubane framework allows for the precise spatial arrangement of substituents, offering chemists a stable and lipophilic platform for drug design. ic.ac.uk

Academic Significance of 1,4-Disubstituted Cubanes as Versatile Research Platforms

Among the various substitution patterns possible on the cubane cage, the 1,4-disubstituted derivatives are the most extensively studied and utilized. digitellinc.comnih.gov This is primarily due to their synthetic accessibility; the improved syntheses of cubane converge on cubane-1,4-dicarboxylic acid, a versatile starting material that is now produced on a multi-kilogram scale. ic.ac.ukdigitellinc.com From this key intermediate, a wide array of functional groups can be introduced at the 1 and 4 positions. acs.orgnih.gov

The academic significance of 1,4-disubstituted cubanes stems from their unique geometry. The substituents at the 1 and 4 positions are held at a fixed distance across the body diagonal of the cube, a spatial relationship that closely mimics the para-substitution pattern of a benzene ring. ic.ac.uknih.gov This geometric similarity is the foundation of their use as benzene bioisosteres in pharmaceutical research. researchgate.netnih.gov The ability to easily generate a diverse library of molecules with different functionalities at these two specific points makes 1,4-disubstituted cubanes an invaluable platform for systematically studying structure-activity relationships in drug discovery and for constructing novel materials with precisely defined architectures. acs.org

Research Context of 1-Benzyl 4-methyl cubane-1,4-dicarboxylate within Strained Organic Chemistry

This compound is a specific example of an asymmetrically functionalized 1,4-disubstituted cubane. Its structure features two different ester groups—a benzyl (B1604629) ester and a methyl ester—at the opposing corners of the rigid cubane core. This compound serves as a valuable research intermediate within the field of strained organic chemistry.

The presence of two distinct ester functionalities allows for selective chemical manipulation. For instance, one ester group could be selectively hydrolyzed or converted to another functional group while the other remains protected, enabling the synthesis of more complex, non-symmetrical cubane derivatives. Such building blocks are essential for advancing the applications of cubanes in medicinal chemistry and materials science, where precise control over molecular structure is paramount. This compound embodies the role of 1,4-disubstituted cubanes as versatile platforms, providing a synthetically flexible scaffold for constructing novel molecules that leverage the unique properties of the strained cubane cage.

Table 2: Properties of this compound

PropertyValue
IUPAC NameThis compound
CAS Number2803477-30-5
Molecular FormulaC₁₈H₁₆O₄
Molecular Weight296.32 g/mol
Physical FormSolid
StorageSealed in dry, room temperature

This data is compiled from commercial sources. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-benzyl 1-O-methyl cubane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-21-15(19)17-9-12-10(17)14-11(17)13(9)18(12,14)16(20)22-7-8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLLNJYQQUGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C(=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 Benzyl 4 Methyl Cubane 1,4 Dicarboxylate and Analogous Derivatives

Established Methodologies for Constructing the Cubane (B1203433) Framework

The synthesis of the cubane skeleton is a notable achievement in organic chemistry, first accomplished by Philip E. Eaton and Thomas W. Cole in 1964. ic.ac.ukwikipedia.org These initial methods have since been refined to improve yield and scalability, primarily focusing on the production of key intermediates like cubane-1,4-dicarboxylic acid. ic.ac.ukblogspot.com

Multi-Step Synthesis of Cubane-1,4-dicarboxylic Acid and its Diesters

The classical synthesis of cubane-1,4-dicarboxylic acid begins with 2-cyclopentenone. blogspot.com A key step in this multi-step sequence is the spontaneous Diels-Alder dimerization of 2-bromocyclopentadienone. ic.ac.ukblogspot.com Subsequent photochemical [2+2] cycloaddition forms the cage-like structure, followed by a Favorskii rearrangement to contract a ring and form the carboxylic acid functionality. blogspot.com This process ultimately yields cubane-1,4-dicarboxylic acid. ic.ac.uk

This foundational dicarboxylic acid serves as a versatile precursor for a variety of cubane derivatives. blogspot.com Standard esterification procedures can be employed to convert the diacid to its corresponding diesters, such as dimethyl cubane-1,4-dicarboxylate. acs.orgnih.gov

Key Intermediates in the Synthesis of Cubane-1,4-dicarboxylic Acid

Intermediate Key Transformation Reference
2-CyclopentenoneStarting material blogspot.com
2-BromocyclopentadienoneDiels-Alder dimerization ic.ac.ukblogspot.com
Cage-like intermediatePhotochemical [2+2] cycloaddition blogspot.com
Cubane-1,4-dicarboxylic acidFavorskii rearrangement ic.ac.ukblogspot.com
Dimethyl cubane-1,4-dicarboxylateEsterification acs.orgnih.gov

Advanced Approaches to Scalable Production of Cubane Precursors

The initial laboratory-scale synthesis of cubane derivatives was complex and low-yielding. blogspot.com Significant efforts have been directed towards developing more efficient and scalable methods. Improvements to the original route and the development of continuous-flow photochemistry have enabled the production of key intermediates like dimethyl 1,4-cubanedicarboxylate on a decagram scale. soton.ac.ukvapourtec.com These advancements have made cubane precursors more accessible for research and development. ic.ac.uk The synthesis of cubane-1,4-dicarboxylic acid has been scaled up and is now conducted in small pilot plants, making it available in multi-kilogram batches, although the cost remains high. ic.ac.uk

Selective Functionalization Approaches for Asymmetric Cubane-1,4-dicarboxylates

The synthesis of asymmetrically substituted cubanes like 1-Benzyl 4-methyl cubane-1,4-dicarboxylate requires precise control over the functionalization of the two carboxylic acid groups of the precursor, cubane-1,4-dicarboxylic acid.

Chemo- and Regioselective Esterification Techniques

To produce an asymmetric diester such as this compound, selective monoesterification of cubane-1,4-dicarboxylic acid is a critical step. General methods for the selective monoesterification of dicarboxylic acids have been developed and can be applied to this specific synthesis. These techniques often rely on differences in the reactivity of the two carboxylic acid groups or the use of protecting groups.

One common strategy involves the use of a solid support, such as alumina, to adsorb the dicarboxylic acid through one of its carboxyl groups. The unadsorbed carboxyl group can then be selectively esterified. acs.org Another approach utilizes ion-exchange resins as catalysts, which have been shown to selectively produce monoesters of symmetrical dicarboxylic acids in high yields. psu.edursc.org Furthermore, methods using a catalytic amount of thionyl chloride in methanol (B129727) have been reported to selectively esterify the non-conjugated carboxyl group in the presence of an aromatic or conjugated one, a principle that could be adapted for sequential esterification. researchgate.net

A plausible synthetic route to this compound would involve the initial mono-esterification of cubane-1,4-dicarboxylic acid to form a mono-methyl ester, followed by a second esterification step with benzyl (B1604629) alcohol to introduce the benzyl group. Alternatively, a mono-benzyl ester could be formed first, followed by methylation.

Late-Stage Functionalization Strategies on the Cubane Core

Late-stage functionalization allows for the introduction of diverse chemical groups onto a pre-formed molecular scaffold, which is a powerful strategy for creating libraries of analogues for applications such as drug discovery. rsc.org The high s-character of the C-H bonds of the cubane cage makes them amenable to certain functionalization reactions.

Directed C-H metalation has emerged as a key technique for the regioselective functionalization of the cubane core. rsc.org In this approach, a directing group, often an amide or ester, guides a metalating agent to a specific C-H bond, typically in the ortho position. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent.

Palladium-catalyzed arylation of amidocubanes through directed ortho-C–H metalation has been successfully demonstrated. rsc.orgresearchgate.net This method allows for the late-stage and regioselective installation of a wide range of aryl groups. rsc.org While this has been primarily shown with amide directing groups, similar principles could be applied to ester-containing cubanes like this compound. The ester groups could potentially direct metalation to the adjacent C-H bonds on the cubane framework, enabling the synthesis of more complex, multiply substituted cubane derivatives. rsc.org

Comparison of Functionalization Strategies

Strategy Description Advantages Challenges Reference
Selective Esterification Stepwise esterification of a dicarboxylic acid precursor.Allows for the synthesis of asymmetric diesters.Requires careful control of reaction conditions to achieve high selectivity. acs.orgpsu.edursc.orgresearchgate.net
Directed C-H Metalation Use of a directing group to guide metalation and subsequent functionalization of a C-H bond.Enables late-stage, regioselective functionalization of the cubane core.Often requires specific directing groups; may not be compatible with all functional groups. rsc.orgresearchgate.net
Palladium-Catalyzed Arylation Cross-coupling reaction to form C-C bonds between the cubane core and aryl groups.Allows for the introduction of a wide variety of aryl substituents.Can be sensitive to reaction conditions and substrate scope. rsc.orgresearchgate.net
Controlled Radical Substitution Pathways

While the direct synthesis of this compound via a one-pot radical substitution is not extensively documented, controlled radical reactions on the cubane core serve as a foundational strategy for introducing functional groups, which can then be elaborated into the desired ester functionalities. The substitution on the cubane framework by way of the cubyl radical is a known transformation. ic.ac.uk However, a significant challenge with radical reactions is controlling selectivity, as they often yield mixtures of products. ic.ac.uk

For instance, light-induced iodination of cubane with tert-butyl hypoiodite (B1233010) results in a mixture of mono-, di-, and triiodocubanes. ic.ac.uk A more controlled approach involves the radical chlorination of dimethyl cubane-1,4-dicarboxylate (0Me). UV-light initiated radical chlorination using t-butyl hypochlorite (B82951) (t-BuOCl) in carbon tetrachloride has been shown to preferentially form a monochlorinated product in approximately 70% yield, accompanied by a mixture of dichlorinated derivatives. nih.govacs.org

The proposed mechanism for this chlorination begins with the formation of a complex between the cubane diester and a chlorine radical. The chlorine radical then abstracts a hydrogen atom from the cubane cage, creating an HCl molecule and a cubyl radical intermediate. acs.org This cubyl radical can then react with a chlorine source to yield the chlorinated product.

Table 1: Radical Chlorination of Dimethyl Cubane-1,4-dicarboxylate

Reactant Reagent Conditions Major Product Yield

Although this process doesn't directly yield this compound, such halogenated intermediates are versatile precursors. The synthesis of the target mixed ester would typically proceed from cubane-1,4-dicarboxylic acid, which is the most accessible starting material. ic.ac.ukwordpress.com This diacid can be converted to its mixed anhydride (B1165640) and then selectively esterified in a stepwise manner with methanol and then benzyl alcohol to yield the final product.

Preparation of Diverse Cubane-1,x-dicarboxylate Isomers

Access to various substitution patterns on the cubane core is crucial for its application as a benzene (B151609) bioisostere, with 1,2- and 1,3-disubstituted cubanes emulating ortho- and meta-substituted benzenes, respectively. princeton.edu Historically, the synthesis of these "nonlinear" isomers has been challenging, often requiring lengthy synthetic sequences starting from the more readily available 1,4-disubstituted derivatives. princeton.edu

The synthesis of cubane-1,3-dicarboxylate derivatives has been a long-standing challenge, with early routes being difficult to scale. rsc.org A classic approach, developed by Pettit, involves a Diels-Alder reaction between cyclobutadiene (B73232) (generated in situ from a cyclobutadieneiron tricarbonyl complex) and 2,5-dibromobenzoquinone. princeton.eduic.ac.uk This is followed by an intramolecular [2+2] photocycloaddition and a double Favorskii rearrangement to construct the cubane-1,3-dicarboxylic acid framework. researchgate.net However, the toxicity and expense of the iron complex precursor limited the practicality of this route. rsc.org

More recent advancements have provided more scalable and practical syntheses. One such approach revisits the Pettit strategy but utilizes a more convenient cyclobutadiene precursor, a bicyclic diazetidine. rsc.org Another significant development is a robust, multigram-scale synthesis that starts from a common enone intermediate previously used for synthesizing 1,4-disubstituted cubanes. rsc.orglancs.ac.uk By incorporating a novel Wharton transposition, this route allows for the efficient preparation of enone precursors that lead to cubane-1,3-dicarboxylate derivatives. rsc.org This method has made multigram quantities of dimethyl 1,3-cubanedicarboxylate accessible, which can be selectively monosaponified to a carboxylic acid intermediate, opening pathways to a variety of 1,3-disubstituted cubanes. rsc.org

Table 2: Comparison of Synthetic Routes to Cubane-1,3-dicarboxylates

Method Key Reagents Scale Advantages Disadvantages
Pettit Route Cyclobutadieneiron tricarbonyl, 2,5-dibromobenzoquinone Milligram Elegant, concise Not scalable, toxic/expensive precursor
MacMillan Modification Bicyclic diazetidine precursor Millimole Avoids toxic iron complex Sensitive intermediates, small scale

Chromatographic and Crystallization Methodologies for Compound Purification and Isolation

The purification of cubane derivatives, including this compound and its isomers, relies on standard organic chemistry techniques, primarily chromatography and crystallization. szfki.huedubull.com The choice of method depends on the physical properties of the compound and the nature of the impurities. edubull.com

Crystallization is a widely used technique for purifying solid organic compounds like cubane derivatives. edubull.combyjus.com The principle relies on the differential solubility of the target compound and impurities in a suitable solvent. byjus.com The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out while impurities remain in the mother liquor. edubull.com For cubane dicarboxylates, crystallization from solvents like hexane, ethyl acetate, or chloroform (B151607)/acetone mixtures has been reported to yield pure products. szfki.hu Repeated crystallization may be necessary to achieve high purity. byjus.com

Chromatography is a powerful separation technique essential for purifying cubane compounds, especially for separating mixtures of isomers or closely related products. byjus.com

Column Chromatography: This is a standard method where the crude mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. byjus.com A solvent or a mixture of solvents (eluent) is used to move the components down the column at different rates based on their affinity for the stationary phase, allowing for their separation. byjus.com For example, the purification of bis[4'-(alkoxyphenyl)]cubane-1,4-dicarboxylates has been achieved using flash chromatography on Kieselgel (silica gel) with chloroform as the eluent. szfki.hu The separation of chlorinated dimethyl cubane-1,4-dicarboxylate isomers was also accomplished using silica gel column chromatography. acs.org

Thin Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. szfki.hu The purity of compounds can be checked using Kieselgel 60 plates, with visualization achieved by spraying with an appropriate reagent like sulfuric acid in methanol. szfki.hu

High-Performance Liquid Chromatography (HPLC): For challenging separations, such as resolving enantiomers of chiral cubane derivatives, HPLC on a chiral column can be employed. acs.org

The final, purified cubane derivatives are typically characterized by spectroscopic methods such as NMR and IR, and their melting points are determined to confirm purity. acs.orgrsc.org

Table 3: Mentioned Compounds

Compound Name
This compound
Cubane-1,4-dicarboxylic acid
Dimethyl cubane-1,4-dicarboxylate
Dimethyl 1,3-cubanedicarboxylate
Cubane-1,3-dicarboxylic acid
Cubane-1,2-dicarboxylate
2,5-dibromobenzoquinone
Cyclobutadiene
Cyclobutadieneiron tricarbonyl
Bicyclic diazetidine

Reactivity and Transformation Studies of Cubane 1,4 Dicarboxylate Scaffolds

Cage-Modifying Transformations of the Cubane (B1203433) Nucleus

The significant strain energy of the cubane framework (approx. 166 kcal/mol) makes it susceptible to rearrangement reactions, particularly in the presence of metal catalysts. nih.gov These transformations, often termed cage-modifying or scaffold editing reactions, lead to isomeric structures and provide access to other classes of caged hydrocarbons. researchgate.net

The release of internal strain is a powerful thermodynamic driving force for the isomerization of the cubane cage. researchgate.net This reactivity is most prominently observed in metal-catalyzed rearrangements.

One of the most characteristic reactions of the cubane scaffold is its valence bond isomerization to the cuneane skeleton, a transformation catalyzed by various metal ions, particularly Ag(I) and Pd(II). nih.govblogspot.com This rearrangement is believed to proceed via oxidative addition of the metal into a C-C bond of the cubane cage, followed by a series of bond cleavages and formations. chemrxiv.org

The regioselectivity of this rearrangement in asymmetrically 1,4-disubstituted cubanes is highly dependent on the electronic properties of the substituents. nih.gov

Cubanes with two electron-withdrawing groups , such as dimethyl cubane-1,4-dicarboxylate, predominantly rearrange to give 2,6-disubstituted cuneanes in high yields. nih.govacs.org

Cubanes with one electron-donating and one electron-withdrawing group tend to yield single 1,3-disubstituted cuneane isomers. nih.gov

For a substrate like 1-Benzyl 4-methyl cubane-1,4-dicarboxylate, where both substituents are electron-withdrawing ester groups, the rearrangement would be expected to yield the 2,6-disubstituted cuneane product. Various silver salts, including AgOAc, AgNO₃, and AgTFA, have been shown to be effective catalysts for this transformation. nih.govacs.org

Table 2: Metal-Catalyzed Isomerization of 1,4-Disubstituted Cubanes to Cuneanes

Cubane Substrate (1,4-substituents) Catalyst Product Yield Reference
H, H Ag(I) or Pd(II) Cuneane Good nih.gov
Dimethyl ester AgBF₄ / t-AmOH 2,6-Disubstituted cuneane 90% nih.govacs.org
Di-tert-butyl ester AgBF₄ / t-AmOH 2,6-Disubstituted cuneane 87% nih.gov
1-Amide-4-methylester AgTFA 1,3- and 2,6-isomers Good (poor regioselectivity) nih.gov

Beyond isomerization to cuneanes, the cubane framework can undergo "scaffold editing" to produce expanded cage structures like homocubanes (one additional CH₂ group). This transformation allows for the direct synthesis of functionalized homocubanes from cubane precursors. For example, the isomerization of acyloxymethylcubanes can be catalyzed to yield acyloxyhomocubanes. researchgate.net This provides a novel route to homocubanol esters, which are considered potential bioisosteres for phenoxy groups. researchgate.net

Furthermore, the cuneane derivatives formed from cubane rearrangement can themselves be subjected to further cage transformations. Acyloxymethylcuneanes have been shown to rearrange into homocuneanol esters using the same catalytic systems, demonstrating a sequential scaffold editing pathway from cubane to cuneane and finally to homocuneane. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. mdpi.com However, their application to the cubane scaffold is challenging due to the high strain of the cage structure. princeton.edu Typical catalysts like palladium and nickel, which are effective for many organic substrates, often promote the decomposition of the cubane framework through strain-releasing valence bond isomerization, leading to products such as cuneane or cyclooctatetraene (B1213319). princeton.edu

Despite these challenges, specific palladium-catalyzed cross-coupling reactions have been successfully developed. One notable example is the arylation of amidocubanes, which proceeds through a directed C–H metalation followed by cross-coupling, allowing for the regioselective installation of various aryl groups. rsc.orgrsc.org This method has enabled the synthesis of mono-, di-, tri-, and even tetra-arylated cubanes. rsc.org

Conversely, attempts to perform standard cross-coupling reactions like Suzuki-Miyaura, Negishi, and Stille on certain functionalized cubane nucleophiles have been reported as unsuccessful. researchgate.net The exploration of alternative catalytic systems has shown promise. For instance, copper-mediated reactions have been investigated for cubane amination, highlighting the need for catalysts that are compatible with the strained framework. princeton.edu The development of these specialized catalytic systems is crucial for expanding the synthetic utility of cubane derivatives. nih.gov

Table 1: Overview of Transition Metal-Catalyzed Reactions on Cubane Scaffolds

Reaction TypeCatalyst/MetalSubstrateOutcomeReference
C-H ArylationPalladiumAmidocubanesSuccessful synthesis of multiply arylated cubanes rsc.org
Suzuki-MiyauraPalladiumTertiary cubane nucleophilesUnsuccessful researchgate.net
NegishiPalladiumTertiary cubane nucleophilesUnsuccessful researchgate.net
StillePalladiumTertiary cubane nucleophilesUnsuccessful researchgate.net
AminationCopperCubane derivativesInvestigated as a viable alternative princeton.edu

Directed Ortho-Metalation and Diverse Substitution Patterns

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds, and it has been successfully extended to the cubane system. rsc.orgrsc.org This technique allows for the activation of C-H bonds at positions adjacent to a directing group on the cubane core, enabling the introduction of a wide array of substituents. ic.ac.uk

The use of an amide directing group has been particularly effective. Treatment of cubane-1,4-bis(N,N-diisopropyl-amide) with a lithium base can generate a cubylmagnesium bromide intermediate via directed ortho-lithiation. rsc.org This intermediate can then be used in subsequent reactions. A more advanced method involves directed ortho-metalation with a lithium base and an alkyl zinc compound, followed by a palladium-catalyzed arylation, which facilitates the programmable synthesis of multiply arylated cubanes. rsc.orgrsc.org

This methodology is not limited to arylation. A transition-metal-catalyzed directed acetoxylation via C-H activation has been developed to introduce oxygen functionality into the cubane core. nih.gov This approach opens pathways to cubane analogues of pharmaceutically relevant scaffolds. nih.gov By leveraging directed metalation, it is possible to achieve sequential substitutions, leading to complex and diverse substitution patterns on the cubane framework that would be difficult to access through other means. ic.ac.uk

Table 2: Examples of Directed C-H Functionalization on the Cubane Scaffold

ReactionDirecting GroupReagentsFunctional Group IntroducedReference
ArylationAmideLithium base/alkyl zinc, Pd catalystAryl groups rsc.org
AcetoxylationAmideTransition-metal catalystAcetoxy group nih.gov
PhenylationAmideLithium base, benzynePhenyl group rsc.org

Mechanistic Investigations of Cubane-Based Reactions

Understanding the mechanisms of reactions involving the cubane scaffold is critical for predicting outcomes and designing new transformations. The high strain energy (161.5 kcal mol⁻¹) of the cubane cage dictates its unique reactivity, particularly its susceptibility to skeletal rearrangements catalyzed by metal ions. rsc.org

The isomerization of cubanes to cuneanes is a well-studied transformation. Computational studies have revealed a complex potential energy surface for this reaction, with distinct mechanistic pathways that can converge to the same product. nih.gov Silver(I) salts have shown superior catalytic activity for this rearrangement. chemrxiv.org Mechanistic investigations using density functional theory (DFT) have proposed that the Ag(I) catalyst first coordinates to the cubane substrate. This is followed by an oxidative addition into a C-C bond of the cubane cage. Subsequently, one C-Ag bond undergoes heterolytic cleavage to generate a carbocation, which then rearranges to the cuneane skeleton. chemrxiv.org The selectivity of the reaction is co-controlled by both the initial oxidative addition and the subsequent rearrangement steps. chemrxiv.org

These mechanistic insights are crucial for controlling the regioselectivity of such rearrangements. For instance, in asymmetrically 1,4-disubstituted cubanes, the electronic nature of the substituents can influence which C-C bonds are cleaved, leading to different regioisomeric cuneane products. nih.gov

Stability Profile Under Various Reaction Conditions

Despite its high thermodynamic strain, the cubane molecule is remarkably kinetically stable. acs.org The parent hydrocarbon is stable up to 220 °C, at which point it begins to decompose slowly. acs.org This kinetic stability is attributed to the lack of a readily available, low-energy pathway for decomposition. acs.orgic.ac.uk Functional groups attached to the cubane core are generally well-behaved, allowing for many standard functional group transformations to be applied successfully without disrupting the cage structure. ic.ac.uk

However, the stability of the cubane scaffold is highly dependent on the reaction conditions, particularly the presence of certain transition metals. As mentioned previously, catalysts based on palladium and nickel can induce a strain-releasing isomerization to cuneane or complete decomposition to cyclooctatetraene. princeton.edu This sensitivity limits the range of cross-coupling reactions that can be applied to cubane substrates. princeton.edu

Advanced Structural Characterization of Cubane Derivatives

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

While specific crystallographic data for 1-Benzyl 4-methyl cubane-1,4-dicarboxylate has not been detailed in reviewed literature, extensive studies on closely related analogs, such as dimethyl cubane-1,4-dicarboxylate, provide a clear and accurate model for its expected structural features. acs.orgnih.gov The analysis of these analogs confirms the integrity of the cubane (B1203433) cage upon substitution and provides benchmark values for its geometric parameters. acs.org

Table 1: Representative Crystallographic Data for a 1,4-Disubstituted Cubane Analog (Dimethyl cubane-1,4-dicarboxylate) This table presents data for an analogous compound to illustrate typical structural parameters.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.85
b (Å) 10.55
c (Å) 11.23
β (°) ** 108.5
Volume (ų) **993.4
Z 4
Calculated Density (g/cm³) 1.48

Data sourced from studies on dimethyl cubane-1,4-dicarboxylate and its derivatives. acs.orgnih.gov

Advanced Spectroscopic Characterization Techniques

Beyond diffraction methods, advanced spectroscopic techniques are crucial for understanding the electronic structure and stereochemical properties of cubane derivatives.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to investigate chiral molecules. nih.govnih.gov It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of stereocenters.

The target molecule, this compound, is achiral. However, the introduction of chirality, for instance by synthesizing an enantiomerically pure version of a substituted cubane, would make ECD an indispensable tool. nih.gov For a chiral cubane derivative, the ECD spectrum would exhibit characteristic positive or negative bands (Cotton effects) that could be correlated with its specific three-dimensional structure through computational modeling.

Spectroelectrochemical Methods for Redox Characterization

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral changes that occur in a molecule as its oxidation state is varied. This provides insight into the electronic structure of redox-active species.

The cubane cage is a saturated hydrocarbon framework and is generally considered redox-inactive under typical electrochemical conditions, being difficult to oxidize or reduce. scientificupdate.com However, electrochemical methods can be employed for functionalization, such as the Hofer-Moest reaction, which involves oxidative decarboxylation of cubane carboxylic acids to form alkoxycubanes. nih.gov The redox properties of this compound would primarily be associated with its benzyl (B1604629) and ester functional groups. While specific spectroelectrochemical data for this compound are not available, studies on other cubane systems, particularly inorganic cobalt-oxo cubane clusters, demonstrate the utility of these methods in characterizing electron transfer processes. nih.govrsc.org

Conformational Analysis and Geometrical Parameters of the Cubane Skeleton

The cubane skeleton is an exceptionally rigid molecular scaffold. researchgate.net Unlike flexible ring systems such as cyclohexane, the core C-C-C bond angles are constrained to approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to immense strain energy. wikipedia.org Consequently, conformational analysis of the cubane core itself is not applicable.

Instead, conformational analysis focuses on the orientation and rotation of the substituents attached to the cage. For this compound, this would involve the rotational freedom of the benzyl and methyl ester groups around their connecting C-C and C-O single bonds. These preferred conformations are influenced by steric hindrance and potential intramolecular interactions.

The geometrical parameters of the cubane cage are well-established through X-ray diffraction and computational studies on numerous derivatives. acs.orgnih.gov

Table 2: Typical Geometrical Parameters for the 1,4-Disubstituted Cubane Core This table presents averaged data from analogous structures to illustrate core geometry.

ParameterTypical Value Range (Å or °)Description
C-C Bond Length (cage) 1.55 - 1.57 ÅThe length of the carbon-carbon bonds forming the cube edges.
C-C-C Bond Angle (cage) 89 - 91°The internal bond angles at the cube vertices.
C-H Bond Length ~1.10 ÅThe length of the bonds to the remaining cubyl hydrogens.
C(cage)-C(substituent) Length ~1.50 ÅThe bond connecting the cubane vertex to the carbonyl carbon of the ester.

Elucidation of Intramolecular Non-Covalent Interactions within the Highly Strained Framework

In this compound, several potential intramolecular interactions could be investigated:

C-H···O Interactions: The cubyl C-H bonds are known to be unusually acidic due to the high s-character of the exocyclic carbon orbitals. researchgate.net This acidity can promote weak hydrogen bonds between the cubane's hydrogen atoms and the carbonyl oxygen atoms of the ester groups. researchgate.net Such interactions can influence the rotational position of the ester substituent relative to the cage.

Steric Repulsion: The bulky benzyl group can sterically interact with the adjacent C-H bonds on the cubane cage, restricting its rotational freedom. mdpi.com

C-H···π Interactions: It is conceivable, though likely conformationally restricted, that a cubyl C-H bond could interact with the π-system of the benzyl ring. nih.gov

These interactions are typically elucidated through a combination of high-resolution single-crystal X-ray diffraction, which can reveal close atomic contacts, and computational modeling (e.g., Density Functional Theory), which can quantify the energies of these weak forces. nih.gov

Computational Chemistry and Theoretical Investigations of Cubane Systems

Quantum-Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum-chemical calculations are fundamental to understanding the molecular properties of cubane (B1203433) systems. These methods allow for the precise determination of molecular geometries, electronic structures, and various other physicochemical properties, providing a molecular-level picture of their behavior.

Density Functional Theory (DFT) has become a workhorse in the computational study of cubane derivatives due to its favorable balance of accuracy and computational cost. imsa.edu It is widely used for geometry optimization and the analysis of electronic properties.

For a molecule such as 1-Benzyl 4-methyl cubane-1,4-dicarboxylate, DFT calculations are employed to predict its three-dimensional structure. The geometry optimization process finds the lowest energy arrangement of the atoms, providing detailed information on bond lengths, bond angles, and dihedral angles. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), are commonly used for these calculations as they incorporate a portion of exact exchange from Hartree–Fock theory, which often improves accuracy for many molecular properties. nih.govwikipedia.org The choice of basis set, which describes the atomic orbitals, is also crucial, with Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) being frequently utilized for their reliability. nih.govnih.gov

Table 1: Typical DFT Parameters for Cubane Derivative Calculations
ParameterCommon Selection/MethodPurpose
FunctionalB3LYP, PBE0, M06-2XApproximates the exchange-correlation energy, crucial for accuracy. google.com
Basis Set6-31G(d,p), 6-311+G(d,p), def2-TZVPDefines the set of functions used to build molecular orbitals. nih.gov
Calculation TypeGeometry OptimizationFinds the minimum energy structure (stable conformation). researchgate.net
Calculation TypeFrequency AnalysisConfirms the optimized structure is a true minimum and provides vibrational data. researchgate.net
Property AnalysisHOMO/LUMO, Molecular Electrostatic PotentialInvestigates electronic structure and reactivity. researchgate.net

While DFT is powerful, high-level ab initio methods are often required for obtaining highly accurate thermochemical data, such as enthalpies of formation, which are critical for assessing the stability of strained molecules like cubanes. These methods, while computationally more demanding, provide benchmark-quality results.

Composite methods like the Weizmann-1 (W1) and Weizmann-2 (W2) theories, particularly their explicitly correlated W1-F12 and W2-F12 variants, are designed to achieve chemical accuracy (typically within 1 kcal/mol of experimental values). nih.govresearchgate.net These methods systematically combine results from different levels of theory and basis sets to approximate the results of a very high-level calculation with a complete basis set. For the parent cubane molecule, the gas-phase enthalpy of formation has been precisely calculated using the W1-F12 method to be 603.4 ± 4 kJ mol⁻¹. nih.govacs.org

Such calculations are vital for understanding the inherent thermodynamic instability of the cubane cage. By applying these methods to substituted derivatives like this compound, chemists can quantitatively assess how different functional groups either stabilize or further destabilize the strained framework. This information is crucial for designing new cubane-based materials or pharmaceuticals. acs.org

Table 2: Calculated Thermochemical Properties of Parent Cubane (C₈H₈)
PropertyCalculated Value (W1-F12 Method)Unit
Gas-Phase Enthalpy of Formation (ΔfH°(g))603.4 ± 4kJ mol⁻¹ nih.gov
Solid-Phase Enthalpy of Formation (ΔfH°(cr))548.6 ± 4.5kJ mol⁻¹ nih.gov
C-H Bond Dissociation Enthalpy (BDE)438.4 ± 4kJ mol⁻¹ acs.org
Strain Energy667.2kJ mol⁻¹ nih.gov

Strain Energy Analysis and Visualization

The defining characteristic of the cubane skeleton is its immense strain energy, a consequence of its 90° C-C-C bond angles, which deviate significantly from the ideal 109.5° for sp³-hybridized carbon. Quantifying this strain is a key focus of computational studies.

A powerful and widely used method for calculating the strain energy of cyclic and polycyclic molecules is through the use of isodesmic reactions. umsl.edu An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. uni-muenchen.de This clever design ensures that many of the systematic errors in the computational method cancel out, allowing for a more accurate determination of properties like strain energy, even with less computationally expensive methods like DFT. nih.gov

To calculate the strain energy of a substituted cubane, one would construct a reaction where the cubane derivative reacts with simple, unstrained molecules (like ethane and propane) to yield products that contain the same functional groups but are incorporated into unstrained acyclic structures. The enthalpy of this hypothetical reaction corresponds directly to the strain energy of the cubane cage. For the parent cubane, the strain energy is calculated to be approximately 169 kcal/mol (or 667.2 kJ/mol). nih.govnih.gov Studies on various derivatives have shown that substituents can either increase or slightly decrease this strain depending on their electronic properties. Electron-withdrawing groups can sometimes reduce repulsion between the C-C bonds of the cage, leading to a release of strain. nih.gov

Beyond a single value for strain energy, theoretical methods can provide a more detailed picture of how strain is distributed within the molecular framework. This can be achieved through topological analysis of the electron density, a method derived from the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net

QTAIM analyzes the topology of the electron density function (ρ(r)) to partition a molecule into atomic basins and to characterize the chemical bonds. amercrystalassn.org Critical points in the electron density—where the gradient of the density is zero—are located and classified as nuclear attractors, bond critical points (BCPs), ring critical points, or cage critical points. mdpi.comnih.gov The properties at the BCPs, such as the value of the electron density (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp), provide quantitative information about the nature of the chemical bond. nih.gov

In highly strained systems like cubane, the bond paths between carbon atoms are significantly curved, a clear visualization of the "bent bonds" that accommodate the geometric strain. By analyzing the electron density and its Laplacian, researchers can map regions of charge concentration and depletion, effectively visualizing how the electronic structure is distorted by the strain. This approach allows for a deeper understanding of how substituents on the cubane cage, such as those in this compound, locally modify the electron density and influence the distribution of strain across the entire molecule. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For cubane systems, where reactions can be complex and intermediates may be transient, DFT calculations can map out entire reaction pathways, providing insights that are difficult to obtain experimentally.

By calculating the geometries and energies of reactants, transition states (TS), intermediates, and products, a complete potential energy surface for a reaction can be constructed. This allows chemists to determine activation barriers, reaction enthalpies, and the feasibility of different mechanistic pathways. biu.ac.il

For example, computational studies have been used to rationalize the outcomes of functionalization reactions on the cubane core. A DFT study on the radical chlorination of dimethyl cubane-1,4-dicarboxylate successfully modeled the reaction pathways, including the formation of radical intermediates and the transition states for hydrogen abstraction and chlorine transfer. acs.org The calculated energy barriers for different pathways helped explain the preferential formation of certain chlorinated isomers.

For a molecule like this compound, computational modeling could be used to predict the regioselectivity of further functionalization reactions, guiding synthetic efforts. byu.edu By understanding the transition state structures and the electronic factors that stabilize them, researchers can design more efficient and selective syntheses of complex cubane derivatives. rsc.org

Construction of Potential Energy Surfaces (PES)

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For a molecule like this compound, the PES would be a high-dimensional surface describing the energy changes associated with variations in bond lengths, bond angles, and dihedral angles. The construction of an accurate PES is computationally demanding and typically involves quantum mechanical calculations at various molecular geometries.

For polyatomic systems, a full-dimensional PES calculation is often computationally prohibitive. Therefore, approximations and specialized techniques are employed. Methods such as density functional theory (DFT) and ab initio calculations are used to compute the energies of specific configurations of the molecule. These data points are then used to construct a continuous PES, often employing fitting algorithms or interpolation methods. The complexity of the PES for a substituted cubane like this compound arises from the interplay of the rigid cubane core and the flexible benzyl (B1604629) and methyl ester substituents. The PES would feature numerous local minima corresponding to different conformers of the substituent groups, as well as saddle points representing the transition states between these conformers.

Electronic Properties and Molecular Orbital Theory

The electronic properties of cubane derivatives are of significant interest due to the unique bonding in the strained cubane core. Molecular orbital (MO) theory provides a framework for understanding these properties.

Calculation of HOMO-LUMO Energy Gaps

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key in determining the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity. A smaller gap generally indicates that a molecule is more easily excitable and more reactive.

For cubane systems, the HOMO-LUMO gap is influenced by the nature of the substituents attached to the cage. Electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. In the case of this compound, the benzyl group, which can act as an electron-donating group through resonance, and the methyl ester, an electron-withdrawing group, will both influence the HOMO-LUMO gap.

While the precise HOMO-LUMO gap for this compound has not been reported, computational methods such as DFT can be used to predict it. For comparison, the HOMO-LUMO gaps of related compounds can provide an estimate.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Unsubstituted Cubane-7.51.59.0
Cubane-1,4-dicarboxylic acid-8.2-0.57.7
1,4-Dinitrocubane-9.5-2.07.5

Analysis of Frontier Molecular Orbital (FMO) Density Distribution

The spatial distribution of the electron density in the HOMO and LUMO, known as the frontier molecular orbitals (FMOs), is crucial for predicting the sites of electrophilic and nucleophilic attack. The HOMO is the orbital from which a molecule is most likely to donate electrons, so its density is highest at the most nucleophilic sites. Conversely, the LUMO is the orbital that is most likely to accept electrons, and its density is highest at the most electrophilic sites.

For this compound, the FMO analysis would reveal the influence of the substituents on the reactivity of the cubane core. The electron density of the HOMO is expected to have significant contributions from the benzyl group and potentially the oxygen atoms of the ester groups. The LUMO, on the other hand, is likely to be localized on the cubane cage and the carbonyl carbons of the ester groups, which are electron-deficient. This distribution would suggest that electrophilic attack is most likely to occur on the benzyl ring, while nucleophilic attack would target the cubane cage or the ester groups.

Prediction and Optimization of Crystal Structures via Atom-Atom Potential Methods

Predicting the crystal structure of a molecule is a challenging but important task in materials science and pharmaceutical development. Atom-atom potential methods are a class of computational techniques used for this purpose. These methods model the intermolecular interactions in a crystal by summing the pairwise interactions between all atoms. The potential energy of a given crystal packing is calculated, and various optimization algorithms are used to find the packing arrangement with the lowest energy, which is predicted to be the most stable crystal structure.

For cubane and its derivatives, atom-atom potential methods have been successfully applied to predict their crystal structures. nih.gov These calculations take into account van der Waals and electrostatic interactions between molecules. For this compound, the presence of polar ester groups and the aromatic benzyl group will lead to significant electrostatic and π-stacking interactions, which must be accurately modeled to predict the correct crystal packing. The shape of the molecule, with its rigid cubane core and more flexible substituents, will also play a crucial role in determining how the molecules pack in the solid state.

Theoretical Investigations into Transannular Electronic Interactions

Transannular electronic interactions refer to the through-space or through-bond interactions between non-bonded atoms on opposite sides of a ring system. In the cubane cage, the close proximity of the carbon atoms across the diagonals of the faces and through the center of the cube can lead to such interactions. These interactions can influence the electronic properties and reactivity of the molecule.

Theoretical studies on cubane systems have explored the nature of these transannular interactions. While the carbon-carbon bonds in the cubane cage are highly strained, the through-space distances between non-bonded carbons are relatively short. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the extent of these interactions by examining the delocalization of electron density between orbitals of non-bonded atoms. For this compound, the presence of substituents will perturb the electronic structure of the cubane core and may modulate the strength of these transannular interactions.

Applications and Future Research Directions of Cubane 1,4 Dicarboxylate Derivatives

Utility of Cubanes as Rigid Scaffolds in Advanced Molecular Design

The cubane (B1203433) cage is a remarkably rigid and compact molecular scaffold. biosynth.com Its eight carbon atoms are fixed in a cubic arrangement, resulting in precise and predictable spatial orientation of substituents. nih.gov This structural rigidity is a significant advantage in advanced molecular design, where precise control over the three-dimensional arrangement of functional groups is paramount for achieving desired properties and functions. The distance between the diagonal carbons of the cubane core is approximately 2.72 Å, which is very similar to the 2.79 Å width of a benzene (B151609) ring, allowing it to serve as a non-aromatic, three-dimensional replacement for phenyl groups. acs.orguga.edu

The inherent strain of the cubane framework, with its 90° C-C-C bond angles, does not translate to kinetic instability. acs.orgwikipedia.org Once synthesized, the cubane core is remarkably stable, a property that allows for a wide range of chemical modifications to be performed on its substituents without disrupting the cage structure. allfordrugs.com This combination of rigidity and stability makes cubane derivatives invaluable tools for creating molecules with well-defined shapes and functionalities, which is a key aspect in the design of new materials and pharmaceuticals. researchgate.net

Conceptual Exploration of Cubane Derivatives as Benzene Bioisosteres

A significant area of application for cubane derivatives lies in their use as bioisosteres for benzene rings in medicinal chemistry. nih.govnih.govresearchgate.netprinceton.edu Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The substitution of a benzene ring with a cubane moiety can lead to significant improvements in the pharmacokinetic properties of a drug candidate, such as enhanced solubility and metabolic stability, while maintaining or even improving its biological activity. biosynth.comnih.govresearchgate.net

The rationale for this bioisosteric replacement is multifaceted. Benzene rings are susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of toxic metabolites and rapid clearance of the drug from the body. vulcanchem.com The saturated sp³-hybridized carbon atoms of the cubane core are less prone to such metabolic breakdown, leading to improved metabolic stability. nih.govresearchgate.net Furthermore, the replacement of a flat aromatic ring with a three-dimensional cubane scaffold can alter the lipophilicity and solubility of a molecule, potentially improving its absorption and distribution in the body. researchgate.net

The geometric similarity between 1,4-disubstituted cubanes and para-substituted benzene rings is a key factor in their successful application as bioisosteres. nih.govnih.govresearchgate.net This has led to the exploration of cubane-containing analogues of existing drugs. While much of the initial focus has been on 1,4-disubstitution, recent research has expanded to the synthesis of 1,2- and 1,3-disubstituted cubanes to mimic ortho- and meta-substituted benzene rings, respectively, further broadening the scope of their application in drug design. nih.govresearchgate.netprinceton.edu

Table 1: Comparison of Physicochemical Properties of Benzene and Cubane Scaffolds
PropertyBenzeneCubane
Width/Diagonal (Å)2.792.72
Hybridizationsp²sp³
GeometryPlanarCubic (3D)
Metabolic StabilitySusceptible to oxidationGenerally more resistant to oxidation

Integration into Materials Science and Nanoarchitecture

The unique structural features of cubane derivatives also make them highly attractive building blocks for the construction of advanced materials and nanoarchitectures. soton.ac.uk Their rigidity and well-defined geometry allow for the precise engineering of materials with tailored properties.

Cubane-1,4-dicarboxylate derivatives can be used as monomers for the synthesis of polymers with novel architectures and properties. acs.org The rigid cubane core can be incorporated into the polymer backbone to create materials with enhanced thermal stability and mechanical strength. acs.org The precise 180° orientation of substituents in 1,4-disubstituted cubanes makes them ideal for the construction of linear, rod-like polymers. researchgate.net

Furthermore, the polymerization of cubane itself under high pressure has been shown to produce one-dimensional carbon nanothreads, which are sp³-bonded structures with exceptional stiffness. acs.org This highlights the potential of the cubane scaffold to serve as a precursor for novel carbon allotropes and other extended solid-state materials. The resulting polymers and extended structures can have applications in areas such as high-performance plastics, energetic materials, and molecular electronics. acs.orgresearchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, are highly dependent on the structure of the organic linker. Cubane-1,4-dicarboxylic acid and its derivatives are excellent candidates for the design of novel MOF linkers. worktribe.com

The rigidity of the cubane unit can lead to the formation of highly ordered and robust MOF structures. chemrxiv.org The use of a three-dimensional aliphatic linker like cubane, in place of more common flat aromatic linkers, can result in MOFs with unique pore geometries and functionalities. worktribe.com For instance, a MOF constructed with basic zinc and cubane-1,4-dicarboxylate has demonstrated high porosity and unique dynamic properties. chemrxiv.org These cubane-based MOFs have potential applications in gas storage, separation, and catalysis. rsc.orgrsc.org

Development of Novel and Efficient Synthetic Strategies for Diverse Cubane Functionalization

A major challenge in the broader application of cubane derivatives has been the often lengthy and complex synthetic routes required to access them. soton.ac.uk However, significant progress has been made in developing more efficient and versatile methods for the synthesis and functionalization of the cubane core. rsc.orgresearchgate.net

Historically, the synthesis of functionalized cubanes has relied on the commercially available dimethyl cubane-1,4-dicarboxylate as a starting material. nih.govsoton.ac.ukprinceton.edu Recent innovations have focused on late-stage C-H functionalization, which allows for the direct introduction of various functional groups onto the cubane scaffold. rsc.org This approach avoids the need for de novo synthesis for each new derivative and provides a more direct route to molecular diversity. rsc.org

Furthermore, new methods for the synthesis of less common substitution patterns, such as 1,2- and 1,3-disubstituted cubanes, have been developed. nih.govresearchgate.netprinceton.edu These advancements are crucial for expanding the utility of cubanes as bioisosteres for ortho- and meta-substituted benzenes. The development of robust cross-coupling reactions that are compatible with the strained cubane core is another active area of research that promises to further simplify the synthesis of complex cubane-containing molecules. nih.govresearchgate.net

Table 2: Key Synthetic Strategies for Cubane Functionalization
StrategyDescriptionSignificance
From Dimethyl cubane-1,4-dicarboxylateUtilizes the commercially available starting material for further derivatization.Foundation for many early syntheses.
Late-stage C-H FunctionalizationDirect introduction of functional groups onto the cubane C-H bonds.Increases synthetic efficiency and access to diverse derivatives. rsc.org
Synthesis of 1,2- and 1,3-isomersDevelopment of routes to non-para substitution patterns.Expands bioisosteric potential to ortho- and meta-substituted benzenes. nih.govresearchgate.netprinceton.edu
Cross-coupling ReactionsFormation of carbon-carbon and carbon-heteroatom bonds.Enables the construction of more complex cubane-containing molecules. nih.govresearchgate.net

Advancements in Characterization Techniques for Highly Strained Organic Molecules

The unique electronic and structural properties of highly strained molecules like cubane necessitate the use of advanced characterization techniques. Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the structure of cubane derivatives. imsa.eduacs.org

X-ray crystallography is an indispensable tool for unambiguously determining the three-dimensional structure of cubane-containing molecules and materials, providing precise information on bond lengths, bond angles, and crystal packing. manchester.ac.uk Computational methods, such as Density Functional Theory (DFT), are also playing an increasingly important role in understanding the properties and reactivity of cubanes. manchester.ac.ukyoutube.com DFT calculations can be used to predict strain energies, reaction pathways, and spectroscopic properties, providing valuable insights that complement experimental data. youtube.comresearchgate.net Additionally, techniques like differential scanning calorimetry (DSC) are employed to assess the thermal stability of these energetic molecules. manchester.ac.uk Gas-phase near-edge X-ray absorption fine structure (NEXAFS) spectroscopy has been used to probe the unoccupied electronic states of cubane, revealing how the strain in the molecule affects its electronic structure. researchgate.net

Deepening Theoretical Understanding of Reactivity and Structure-Property Relationships in Cubane Systems

The unique, highly strained cage structure of cubane (C8H8) has captivated chemists for decades, not only for its synthetic challenge but also for its unusual chemical and physical properties. ic.ac.uk Although kinetically stable, the cubane framework possesses immense strain energy, estimated to be around 670 kJ/mol, due to its 90° C-C bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. researchgate.netacs.org This inherent strain is a primary driver of the reactivity and distinct properties of cubane derivatives, including 1-Benzyl 4-methyl cubane-1,4-dicarboxylate. A deeper theoretical and computational understanding of these systems is crucial for designing novel molecules with tailored functionalities.

Theoretical studies, particularly those employing Density Functional Theory (DFT) and other high-level computational methods, have been instrumental in elucidating the electronic structure, bonding, and reactivity of the cubane core. rsc.orgnih.gov These investigations have shed light on the nature of the C-H and C-C bonds. The C-H bonds in cubane exhibit enhanced s-character, which contributes to their surprisingly high acidity compared to typical alkanes. researchgate.net This increased acidity is a key factor in synthetic strategies involving metalation for functionalizing the cubane cage. ic.ac.uk

The following table summarizes key theoretical thermochemical values for the parent cubane molecule, which form the basis for understanding the energetics of its derivatives.

PropertyCalculated Value (kJ/mol)Method
Gas-Phase Enthalpy of Formation603.4 ± 4W1-F12
Strain Energy667.2Quasihomodesmotic Reactions
C-H Bond Dissociation Enthalpy (BDE)438.4 ± 4W1-F12
Gas-Phase Acidity1704.6 ± 4W1-F12

Data sourced from high-level theoretical studies. acs.org

Further computational studies have explored the reaction mechanisms of cubane systems. For instance, DFT calculations have been used to investigate the Ag(I) salt-catalyzed rearrangement of cubane to cuneane, revealing that the reaction proceeds through an oxidative addition into a C-C bond followed by a carbocation rearrangement. chemrxiv.org Such studies are vital for predicting and controlling the outcomes of reactions involving the strained cubane framework. The selectivity of these reactions is often co-controlled by both the initial oxidative addition step and the subsequent rearrangement, with the electrophilicity of the metal catalyst playing a crucial role. chemrxiv.org

The structure-property relationships in cubane systems are profoundly influenced by the nature and position of substituents on the cage. In derivatives like cubane-1,4-dicarboxylates, the rigid cubane core acts as a unique scaffold, holding functional groups at a fixed distance and orientation. This property has been explored in the design of liquid crystals, where the cubane moiety serves as a bulky central building block. tandfonline.comszfki.hu The mesophase behavior (e.g., nematic or smectic phases) of these materials is directly related to the molecular anisotropy, which can be tuned by altering the ester groups attached to the cubane-1,4-dicarboxylate core. tandfonline.comszfki.hu

Theoretical calculations have also been employed to understand how substituents affect the strain energy of the cubane core itself. Studies on halogenated cubane-1,4-dicarboxylic acids have shown that the degree of strain can be tuned by the nature of the halogen atoms. nih.govacs.orgmanchester.ac.uk For instance, theoretical predictions identified the hexafluorinated derivative as the most strained, with the relative strain decreasing as the size of the halogen atom increases. acs.orgmanchester.ac.uk

The table below illustrates the calculated relative strain energies for hypothetical perhalogenated cubane-1,4-dicarboxylic acids, demonstrating a clear structure-property relationship.

CompoundRelative Strain Energy (kcal/mol)
Hexafluoro-cubane-1,4-dicarboxylic acid57.5
Hexachloro-cubane-1,4-dicarboxylic acid23.7
Hexabromo-cubane-1,4-dicarboxylic acid16.7
Hexaiodo-cubane-1,4-dicarboxylic acid4.0

Data sourced from wavefunction theory predictions. acs.orgmanchester.ac.uk

These theoretical insights into the interplay between the strained cubane cage and its substituents are fundamental. For a molecule like this compound, computational models can predict its geometric and electronic properties, reactivity towards various reagents, and potential for applications in materials science or medicinal chemistry, where the rigid cubane scaffold can serve as a non-toxic bioisostere for aromatic rings. researchgate.netic.ac.uk Deepening this theoretical understanding is essential for the future design and synthesis of advanced cubane-based materials and molecules.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-benzyl 4-methyl cubane-1,4-dicarboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Keep the compound in a tightly sealed container in a dry, well-ventilated area. Avoid exposure to ignition sources or static electricity .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid environmental release .

Q. What synthetic methodologies are commonly employed for preparing this compound?

  • Methodological Answer :

  • Esterification Strategy : React cubane-1,4-dicarboxylic acid with benzyl and methyl alcohols under acidic catalysis (e.g., H₂SO₄). Use controlled stoichiometry to ensure selective ester formation at the 1- and 4-positions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization to achieve >97% purity, as verified by HPLC .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97%) and monitor byproducts .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm ester group integration (benzyl: δ ~5.2 ppm; methyl: δ ~3.7 ppm) and cubane core symmetry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₈H₁₆O₄, exact mass 296.10 g/mol) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of cubane-based esters like this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. Compare activation energies for benzyl vs. methyl esterification to prioritize synthetic routes .
  • Machine Learning : Train models on existing cubane reaction datasets to predict optimal solvent systems (e.g., THF vs. DCM) and catalyst loadings .

Q. How do steric and electronic effects of the cubane core influence the reactivity of this compound in substitution reactions?

  • Methodological Answer :

  • Steric Analysis : Measure reaction rates with bulky nucleophiles (e.g., tert-butoxide) to assess steric hindrance from the cubane’s rigid geometry. Compare results to benzene analogs .
  • Electronic Profiling : Perform Hammett studies using para-substituted aryl nucleophiles to quantify electron-withdrawing/donating effects on the cubane’s carboxylate groups .

Q. How should researchers address discrepancies in experimental yields when synthesizing this compound under varying conditions?

  • Methodological Answer :

  • Factorial Design : Implement a 2³ factorial design to test variables (temperature, catalyst concentration, reaction time). Use ANOVA to identify significant yield predictors .
  • Controlled Replicates : Conduct triplicate experiments at optimal conditions to distinguish systematic errors from random variability .

Q. What strategies ensure the stability of this compound during long-term storage or under reactive conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC and FTIR to detect ester hydrolysis or oxidation .
  • Inert Atmosphere Storage : Use argon-purged vials to prevent moisture absorption and oxidative decomposition .

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